![molecular formula C10H6BrNO3 B1504265 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 762260-63-9](/img/structure/B1504265.png)
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Overview
Description
7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinolinemonocarboxylic acid . It is a conjugate acid of a 2-oxo-1,2-dihydroquinoline-4-carboxylate .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps. The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Various synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis
The molecular structure of this compound is C10H6BrNO3 . The crystal structure analysis of a similar compound revealed that there are three rings .Chemical Reactions Analysis
2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.06400 . Other properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Photolabile Protecting Groups
One significant application of brominated hydroxyquinoline, a compound similar to 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is as a photolabile protecting group for carboxylic acids. This class of protecting groups is vital for the controlled release of biological messengers in response to light, offering a tool for precise spatial and temporal control in biochemistry and neuroscience research. The photolabile protecting group based on 8-bromo-7-hydroxyquinoline demonstrates greater quantum efficiency and multiphoton sensitivity compared to other groups, making it useful for in vivo applications due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthetic Methodologies
The synthesis of various bromo-substituted quinolines, including derivatives of 7-Bromo-quinoline carboxylic acids, has been widely studied. These methodologies often involve nucleophilic substitution reactions and aim to produce compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of 7‐Bromo‐5‐iodo‐4‐oxo‐1,4‐dihydroquinoline‐2‐carboxylic acid through a modified Conrad-Limpach procedure exemplifies the tailored creation of such compounds for further chemical transformations (Dumont & Slegers, 2010).
Antimycobacterial Activities
Compounds derived from this compound have been evaluated for their antimycobacterial properties. Novel fluoroquinolones synthesized from this scaffold showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug resistant strains. The study highlights the potential of these compounds in developing new therapeutic agents against tuberculosis, with specific derivatives showing significant efficacy in reducing mycobacterial load in infected tissues (Senthilkumar et al., 2009).
Safety and Hazards
Future Directions
Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . This suggests that 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives could be explored for their therapeutic potential in the future .
properties
IUPAC Name |
7-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCCWDPJOSBQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697466 | |
Record name | 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
762260-63-9 | |
Record name | 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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